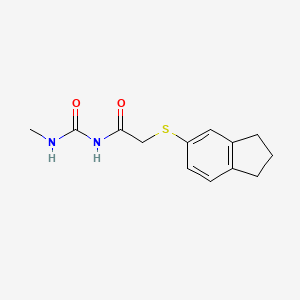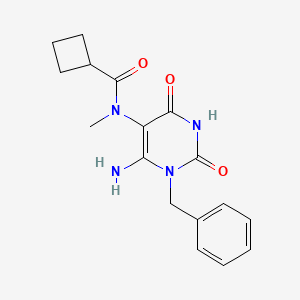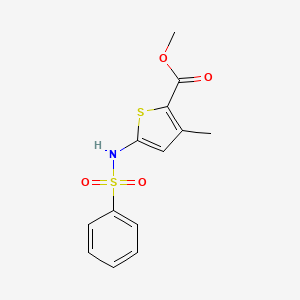![molecular formula C13H12ClNO4S2 B7636359 Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate is not fully understood, but studies suggest that it may work by inhibiting the activity of specific enzymes or proteins involved in inflammation or cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate. One direction is to further explore its potential as an anti-inflammatory and anti-cancer agent, including investigating its efficacy in animal models and clinical trials. Another direction is to explore its potential applications in material science, including its use as a building block for the synthesis of novel materials. Additionally, further studies on the mechanism of action of this compound may provide insights into its potential applications in various fields.
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments, although its low solubility in water can be a limitation. Further research on this compound may lead to the development of novel therapies for various diseases and the synthesis of new materials with unique properties.
Métodos De Síntesis
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate can be synthesized using various methods, including the reaction of 3-methylthiophene-2-carboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has also shown potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-7-11(20-12(8)13(16)19-2)15-21(17,18)10-5-3-9(14)4-6-10/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFMYPFEKOXWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)


![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)

![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)

![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)
